Acridinium C2 NHS Ester

Chemiluminescence immunoassay Antibody labeling Immunochemistry

Acridinium C2 NHS Ester delivers attomole-range chemiluminescent detection for solution-phase immunoassays. Upon alkaline H₂O₂ triggering, the acridinium moiety releases from the carrier into bulk solution—optimized for total light output rather than spatial signal localization. The C2 substitution pattern governs post-activation release kinetics; substituting alternative acridinium NHS esters alters sensitivity, reproducibility, and shelf-life. Requires strictly anhydrous DMF/DMSO dissolution to prevent irreversible NHS ester hydrolysis before labeling. Supplied as solid; store at -20°C. RUO.

Molecular Formula C29H23F3N2O9S
Molecular Weight 632.6 g/mol
Cat. No. B562018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridinium C2 NHS Ester
Synonyms4-(2-Succinimidyl-oxycarbonylethyl)-phenyl-10-acridinium-9-carboxylate Triflurormethyl Sulfonate
Molecular FormulaC29H23F3N2O9S
Molecular Weight632.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1
InChIKeyNFDRKKHKYOEOLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridinium C2 NHS Ester CAS 177332-37-5: Chemiluminescent Label for Clinical Immunoassay Procurement


Acridinium C2 NHS Ester (CAS 177332-37-5, C29H23F3N2O9S, MW 632.56) is an N-hydroxysuccinimide (NHS)-activated chemiluminescent acridinium ester used for covalent labeling of primary amine-containing biomolecules including antibodies, proteins, and nucleic acids . Upon exposure to alkaline hydrogen peroxide, the acridinium moiety generates a flash chemiluminescence signal with detection limits in the attomole range [1]. This compound belongs to the acridinium phenyl ester class widely deployed in automated clinical immunochemistry analyzers such as the Siemens ADVIA Centaur systems [1], and is supplied for Research Use Only (RUO) in solid form requiring storage at -20°C .

Why Acridinium C2 NHS Ester Cannot Be Interchanged with Other Acridinium Labels in Immunoassay Workflows


Substitution among acridinium NHS esters is constrained by three non-interchangeable variables: (1) post-activation label release behavior—whether the acridinium moiety dissociates from or remains attached to the carrier protein upon hydrogen peroxide triggering ; (2) linker length and substitution pattern, which alter light output kinetics and aqueous stability profiles [1]; and (3) NHS ester hydrolysis susceptibility during labeling, which differs based on steric protection and electronic environment . A procurement decision predicated solely on the NHS functional group without considering these structurally encoded performance parameters will result in divergent assay sensitivity, reproducibility, and shelf-life characteristics that cannot be compensated for by protocol adjustment.

Acridinium C2 NHS Ester: Head-to-Head Comparative Performance Evidence for Procurement Selection


Carrier-Release vs. Carrier-Bound: Post-Activation Label Fate Comparison with Lumiwox™ Acridinium NHS Ester

Acridinium C2 NHS Ester exhibits carrier-release behavior upon hydrogen peroxide activation, wherein the acridinium label is cleaved from the labeled carrier (e.g., protein or antibody) during signal generation. In direct comparison, Lumiwox™ acridinium NHS ester (#26000) retains the acridinium moiety covalently attached to the carrier after activation . This distinction is structural rather than optional—the release versus retention mechanism is encoded in the molecular design and determines whether the chemiluminescent species diffuses into bulk solution or remains localized to the capture complex.

Chemiluminescence immunoassay Antibody labeling Immunochemistry

Light Output Enhancement via C-2 Substitution: Class-Level Inference for Acridinium Ring Modifications

An empirical structure-activity study demonstrated that the presence of electron-donating methoxy groups at the C-2 position of the acridinium ring correlates with increased light output relative to unsubstituted acridinium phenyl esters [1]. The study established that acridinium phenyl esters are substantially more luminescent than simple alkyl esters [1]. While this study did not directly measure Acridinium C2 NHS Ester, the C-2 substitution motif—a core structural feature of Acridinium C2 NHS Ester—places this compound within the class of enhanced light-output labels.

Chemiluminescence efficiency Quantum yield Immunoassay sensitivity

C-2 Alkoxy Branching Effects on Stability and Emission Kinetics: Supporting Evidence for Acridinium Label Optimization

A 2014 study investigating remote alkoxy substituents at the C-2 position of acridinium dimethylphenyl esters quantified the effects of branched versus unbranched alkoxy chains on performance parameters. Compound 5 (branched C-2 alkoxy substitution) exhibited ≥10% improved long-term chemiluminescence stability at both pH 6 and pH 7.4 compared to its unbranched counterpart Compound 11 [1]. In parallel, Compound 10 (branched hexa(ethylene)glycol C-2 substitution) demonstrated >4-fold faster light emission compared to its unbranched counterpart Compound 12 [1].

Chemiluminescence stability Emission kinetics Automated immunoassay

NHS Ester Hydrolysis Susceptibility: Operational Constraints Differentiating Acridinium NHS Esters from Alternative Labeling Chemistries

Acridinium C2 NHS Ester, like all acridinium NHS esters, is highly moisture-sensitive: trace water triggers hydrolysis of the NHS ester group, converting the reactive labeling moiety to an inactive carboxylic acid form that cannot conjugate to primary amines . The rate of NHS ester hydrolysis increases with pH, with optimal protein labeling occurring under physiological to weakly alkaline conditions (pH 7.2-9) [1]. This sensitivity is not uniform across labeling chemistries—acridinium amides demonstrate higher stability and stronger resistance to hydrolysis than acridinium ester structures .

Protein labeling Hydrolysis stability Bioconjugation

Recommended Application Scenarios for Acridinium C2 NHS Ester Based on Comparative Evidence


Automated Clinical Immunochemistry Assays Requiring Attomole Detection Sensitivity

The attomole-range detection limits of acridinium phenyl ester labels make Acridinium C2 NHS Ester suitable for automated clinical immunochemistry platforms where ultra-sensitive analyte quantification is required. As demonstrated in Siemens ADVIA Centaur systems, acridinium phenyl esters provide the sensitivity necessary for low-abundance biomarkers . The C-2 substitution motif of this compound aligns with the structural class validated for high-sensitivity automated clinical assays.

Solution-Phase Homogeneous Immunoassays Where Carrier-Release Is Compatible

The carrier-release behavior of Acridinium C2 NHS Ester upon hydrogen peroxide activation makes it appropriate for solution-phase immunoassays where the chemiluminescent species diffuses into bulk solution for detection. In such formats, the spatial origin of the signal is irrelevant—only total light output matters. Conversely, applications requiring signal localization (e.g., solid-phase proximity assays, spatially addressable microarrays) should instead consider Lumiwox™ acridinium NHS ester (#26000), which retains the label attached to the carrier.

Protein and Antibody Labeling in Anhydrous DMF/DMSO-Controlled Workflows

Acridinium C2 NHS Ester is indicated for protein and antibody labeling protocols where strict anhydrous conditions can be maintained . The NHS ester requires dissolution in strictly anhydrous DMF or DMSO prior to conjugation; exposure to ambient humidity or aqueous buffers before the labeling step will hydrolyze the NHS group to inactive carboxylic acid. This operational constraint must be factored into procurement decisions—laboratories lacking humidity-controlled environments or anhydrous solvent handling infrastructure may experience higher labeling failure rates .

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